Piquindone-d5
Description
Piquindone-d5 (Methyl 4-(2-(Piperidin-1-yl)ethoxy-d4)benzoate) is a deuterated organic compound primarily used in pharmaceutical and chemical research as a reagent or reference standard. Its structure features a benzoate ester core linked to a piperidine ring via a deuterated ethoxy chain (ethoxy-d4), with five deuterium atoms replacing hydrogen isotopes. This isotopic modification enhances its utility in analytical applications, such as mass spectrometry, where deuterated compounds serve as internal standards due to their distinct molecular weights .
This compound is distributed by manufacturers and agents based in Shanghai, China, and falls under the business scope of reagents, raw materials, and packaging materials.
Properties
Molecular Formula |
C₁₅H₁₇D₅N₂O |
|---|---|
Molecular Weight |
251.38 |
Synonyms |
(4aR,8aR)-rel-3-Ethyl-1,4a,5,6,7,8,8a,9-octahydro-2,6-dimethyl-4H-pyrrolo[2,3-g]isoquinolin-4-one-d5; trans-3-Ethyl-1,4a,5,6,7,8,8a,9-octahydro-2,6-dimethyl-4H-pyrrolo[2,3-g]isoquinolin-4-one; Ro 22-1319-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
- Isotopic Labeling : Contains 13C and 15N isotopes, enabling traceability in nitrogen- or carbon-focused studies.
- Core Structure: Pyridoindole scaffold with amino and methyl substituents.
- Functional Groups: Amino (-NH2) and acetate groups.
- Applications : Likely used as a labeled standard in toxicology or environmental analysis, similar to Piquindone-d5’s role in deuterium-based tracking .
| Parameter | This compound | 3-Amino...-13C2,15N Acetate |
|---|---|---|
| Isotopic Label | D5 (Deuterium) | 13C2,15N |
| Core Structure | Benzoate ester + piperidine | Pyridoindole |
| Key Functional Groups | Piperidine, deuterated ethoxy | Amino, methyl, acetate |
| Primary Use | Reagent, analytical standard | Research standard (C/N tracking) |
4-Fluoro-N-(3-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-yloxy)methyl)cyclobutyl)-N-methylaniline
- Structure : Combines indole, quinazoline, and cyclobutyl moieties.
- Functional Groups : Fluorine substituents, methoxy, and aniline.
- Applications : Likely investigated for kinase inhibition (due to quinazoline motifs) or as a pharmacophore in drug discovery. Unlike this compound, this compound lacks isotopic labeling but shares structural complexity with heterocyclic systems .
Functional Analogs
5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one Hydrochloride
- Core Structure: Benzoimidazolone with furan and amino-methyl groups.
- Functional Groups : Furan ring, tertiary amine.
- Applications: Potential use in receptor-binding studies (e.g., serotonin or dopamine analogs) due to the benzoimidazolone scaffold, which is common in CNS-targeting drugs. Unlike this compound, it is non-deuterated and may prioritize functional activity over analytical utility .
| Parameter | This compound | 5-{...} Benzoimidazolone |
|---|---|---|
| Isotopic Modification | Yes (D5) | No |
| Core Structure | Benzoate ester | Benzoimidazolone |
| Key Functional Groups | Piperidine, ethoxy-d4 | Furan, amino-methyl |
| Primary Use | Analytical standard | Pharmacological research |
Key Research Findings and Implications
- Isotopic Labeling: this compound’s deuterated ethoxy chain improves metabolic stability and detection sensitivity compared to non-deuterated analogs, a critical advantage in pharmacokinetic studies .
- Structural Complexity : Compounds like the quinazoline-indole derivative () highlight the trend toward multi-heterocyclic designs in drug discovery, contrasting with this compound’s simpler ester-based structure .
- Functional Versatility : While this compound serves analytical roles, analogs like the benzoimidazolone derivative may target biological pathways, emphasizing the diversity of applications within similar chemical frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
